molecular formula C18H19NO B15289229 rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide

Cat. No.: B15289229
M. Wt: 265.3 g/mol
InChI Key: QEZIWGGQHNKCSH-CRAIPNDOSA-N
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Description

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide: is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide involves multiple steps. One common method includes the reduction of a naphthalene derivative followed by acylation. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and acylating agents like acetic anhydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction and acylation processes, utilizing continuous flow reactors to ensure efficiency and consistency. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, leading to its stimulant and depressant effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide is unique due to its specific acetamide functional group and its ability to act as both a central nervous system stimulant and depressant. This dual activity sets it apart from other similar compounds.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-[(1R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C18H19NO/c1-13(20)19-18-12-11-15(14-7-3-2-4-8-14)16-9-5-6-10-17(16)18/h2-10,15,18H,11-12H2,1H3,(H,19,20)/t15-,18-/m1/s1

InChI Key

QEZIWGGQHNKCSH-CRAIPNDOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1CCC(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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